molecular formula C8H13NO3 B1365536 (S,S)-2-Carbamoylcyclohexanecarboxylic acid CAS No. 488703-61-3

(S,S)-2-Carbamoylcyclohexanecarboxylic acid

Cat. No. B1365536
CAS RN: 488703-61-3
M. Wt: 171.19 g/mol
InChI Key: LNNRRNLGMOUZCT-WDSKDSINSA-N
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Description

(S,S)-2-Carbamoylcyclohexanecarboxylic acid, also known as (S,S)-2-CCHC, is an important organic compound that has a wide range of applications in the laboratory and in scientific research. It is a cyclic carboxylic acid, which means it has a ring-like structure. It is a chiral compound, meaning that it has two different forms, (S,S)-2-CCHC and (R,R)-2-CCHC, which are mirror images of each other. This compound has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used to study the structure and properties of proteins, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Bioactive Compounds

  • Carbocyclic β-amino acids, including (S,S)-2-Carbamoylcyclohexanecarboxylic acid, have significant interest in synthetic and medicinal chemistry due to their presence in natural products, antibiotics, and as precursors for pharmacologically relevant β-lactams and other bioactive compounds (Kiss & Fülöp, 2014).

Peptide Research

  • The compound (S)-ABOC, closely related to (S,S)-2-Carbamoylcyclohexanecarboxylic acid, has been studied for its ability to induce reverse turns in peptides, a crucial aspect in peptide-based drug design (André et al., 2012).

Biochemical Studies

  • Research on the resolution and rotations of trans-2-Aminocyclohexanecarboxylic Acids and their derivatives, closely related to (S,S)-2-Carbamoylcyclohexanecarboxylic acid, contributes to the understanding of molecular rotations and their biochemical implications (Nohira, Ehara & Miyashita, 1970).

Environmental and Industrial Chemistry

  • Studies on environmental exposure to related compounds like 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlight the significance of monitoring and understanding the impact of such chemicals in the environment (Silva et al., 2013).

Catalysis and Green Chemistry

  • Novel biological-based nano organo solid acids with urea moiety, including derivatives of carbamoylcyclohexanecarboxylic acid, have been synthesized and used as catalysts in the synthesis of various organic compounds, demonstrating the role of these acids in promoting green chemistry (Zolfigol, Ayazi-Nasrabadi & Baghery, 2015).

properties

IUPAC Name

(1S,2S)-2-carbamoylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNRRNLGMOUZCT-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221498
Record name (1S,2S)-2-(Aminocarbonyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-2-Carbamoylcyclohexanecarboxylic acid

CAS RN

488703-61-3
Record name (1S,2S)-2-(Aminocarbonyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488703-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-(Aminocarbonyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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